Cas no 29940-82-7 (1-(2-oxoethyl)cyclohexane-1-carbonitrile)
1-(2-oxoethyl)cyclohexane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarbonitrile, 1-(2-oxoethyl)-
- 1-(2-oxoethyl)cyclohexane-1-carbonitrile
- EN300-1142690
- SCHEMBL841625
- 1-(2-Oxoethyl)cyclohexanecarbonitrile
- DB-179947
- 29940-82-7
-
- Inchi: 1S/C9H13NO/c10-8-9(6-7-11)4-2-1-3-5-9/h7H,1-6H2
- InChI Key: CLGOZOFIRYVWLB-UHFFFAOYSA-N
- SMILES: O=CCC1(C#N)CCCCC1
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- PSA: 40.86
1-(2-oxoethyl)cyclohexane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142690-0.05g |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
29940-82-7 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1142690-0.1g |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
29940-82-7 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1142690-0.25g |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
29940-82-7 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1142690-0.5g |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
29940-82-7 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1142690-1.0g |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
29940-82-7 | 1g |
$842.0 | 2023-06-09 | ||
| Enamine | EN300-1142690-2.5g |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
29940-82-7 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1142690-5.0g |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
29940-82-7 | 5g |
$2443.0 | 2023-06-09 | ||
| Enamine | EN300-1142690-10.0g |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
29940-82-7 | 10g |
$3622.0 | 2023-06-09 | ||
| Enamine | EN300-1142690-1g |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
29940-82-7 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1142690-5g |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
29940-82-7 | 95% | 5g |
$2235.0 | 2023-10-26 |
1-(2-oxoethyl)cyclohexane-1-carbonitrile Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-(2-oxoethyl)cyclohexane-1-carbonitrile
Comprehensive Analysis of 1-(2-oxoethyl)cyclohexane-1-carbonitrile (CAS No. 29940-82-7): Properties, Applications, and Industry Trends
1-(2-oxoethyl)cyclohexane-1-carbonitrile (CAS 29940-82-7) is a specialized organic compound gaining attention in pharmaceutical intermediates and fine chemical synthesis. This cyclohexane derivative features a unique combination of carbonitrile and oxoethyl functional groups, enabling versatile reactivity patterns. Recent studies highlight its potential as a building block for bioactive molecules, aligning with the growing demand for high-value heterocyclic compounds in drug discovery pipelines.
The molecular structure of 1-(2-oxoethyl)cyclohexane-1-carbonitrile (often searched as "cyclohexane carbonitrile derivatives") demonstrates remarkable stability under ambient conditions, with a melting point range of 78-82°C and solubility in common organic solvents like ethanol and dichloromethane. Analytical characterization through GC-MS and NMR spectroscopy reveals distinct peaks at 2.25 ppm (CH2-CO) and 2.75 ppm (CH2-CN) in 1H-NMR spectra, making it identifiable for quality control procedures.
Industry applications leverage its Knoevenagel condensation capability, particularly in synthesizing α,β-unsaturated nitriles – a class of compounds frequently investigated for antimicrobial and anti-inflammatory properties. The compound's electron-withdrawing nitrile group enhances its reactivity in Michael addition reactions, a feature increasingly explored in green chemistry approaches to reduce synthetic steps.
Emerging research trends connect CAS 29940-82-7 to chiral auxiliaries development, addressing the pharmaceutical industry's need for enantioselective synthesis. Its cyclohexane backbone serves as a rigid scaffold for constructing sterically hindered molecules, with recent patents demonstrating utility in asymmetric hydrogenation catalysts. These applications respond to frequent search queries about "nitrile-containing pharmaceutical intermediates" and "cyclohexane-based chiral reagents".
From a commercial perspective, 1-(2-oxoethyl)cyclohexane-1-carbonitrile production follows GMP-compliant protocols with typical purity grades ≥98%. Market analysis shows growing procurement from contract research organizations (CROs) specializing in custom synthesis, particularly for projects requiring structure-activity relationship (SAR) studies. Storage recommendations emphasize protection from moisture at 2-8°C to maintain stability.
Environmental and handling considerations for CAS 29940-82-7 align with standard laboratory safety protocols. The compound's biodegradability profile has become a research focus, coinciding with increased searches for "eco-friendly nitrile compounds". Recent life cycle assessment studies suggest potential for enzymatic degradation pathways, making it attractive for sustainable chemistry initiatives.
Future developments may explore the compound's role in click chemistry applications and metal-organic frameworks (MOFs) construction. The presence of both carbonyl and nitrile functionalities offers dual coordination sites for catalyst design, a topic generating substantial academic interest as evidenced by citation trends in ACS Catalysis and Advanced Synthesis & Catalysis publications.
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